2-(Isopropylamino)nicotinonitrile

Description

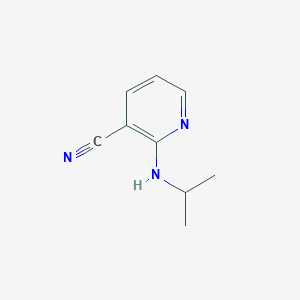

2-(Isopropylamino)nicotinonitrile (CAS 28721-27-9) is a pyridine derivative featuring an isopropylamino group (-NHCH(CH₃)₂) at position 2 and a nitrile (-CN) group at position 2. Its molecular formula is C₉H₁₁N₃, with a molecular weight of 161.21 g/mol. This compound is commercially available (Evidences 8, 10) and serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic bioactive molecules. The isopropylamino group contributes to lipophilicity, while the nitrile enhances reactivity in nucleophilic addition or cyclization reactions.

Properties

IUPAC Name |

2-(propan-2-ylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFMJXOQGAWSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439892 | |

| Record name | 2-(ISOPROPYLAMINO)NICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28721-27-9 | |

| Record name | 2-(ISOPROPYLAMINO)NICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Isopropylamino)nicotinonitrile can be synthesized from 2-chloro-4-cyanopyridine and isopropylamine . The reaction typically involves the nucleophilic substitution of the chlorine atom by the isopropylamine group under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process would likely include optimization of reaction conditions to maximize yield and purity, along with purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)nicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can be susceptible to nucleophilic substitution reactions, where it is replaced by another nucleophile.

Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of acid or base catalysts to facilitate the reaction.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine-substituted pyridine derivative.

Condensation Reactions: The major products are imines or enamines, depending on the specific reactants and conditions.

Scientific Research Applications

2-(Isopropylamino)nicotinonitrile has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with desired properties.

Medicinal Chemistry: Due to its pyridine ring and functional groups, it holds potential for development into new therapeutic agents.

Material Science: Its properties, such as conductivity or self-assembly behavior, could be of interest for material science applications.

Mechanism of Action

Currently, there is no specific scientific literature available detailing the mechanism of action of 2-(Isopropylamino)nicotinonitrile. its structural features suggest it could interact with various molecular targets and pathways, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Position and Electronic Effects

- Positional Isomerism: The nitrile group in this compound (position 3) contrasts with isonicotinonitrile derivatives (e.g., 2-[isopropyl(methyl)amino]isonicotinonitrile, ), where the nitrile is at position 3. This shift alters dipole moments and binding affinities in biological systems.

- Electron-Withdrawing vs. Electron-Donating Groups: The chloro substituent in 2-Chloro-6-isopropylnicotinonitrile (position 2) increases electrophilicity compared to the amino group in the target compound, making it more reactive in cross-coupling reactions . Conversely, the hydroxyethyl group in 2-(2-Hydroxyethyl)nicotinonitrile enhances water solubility, favoring applications in aqueous-phase syntheses .

Steric and Lipophilic Considerations

- Steric Hindrance: 6-[Isopropyl(methyl)amino]nicotinonitrile () incorporates a bulkier N-methylisopropylamino group at position 6, which may hinder interactions with enzyme active sites compared to the less bulky isopropylamino group in the parent compound.

- Lipophilicity: The trifluoromethyl and benzylsulfanyl groups in 2-(Benzylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile () significantly increase logP values, suggesting superior blood-brain barrier penetration compared to the target compound.

Market and Production Trends

- 2-(2-Hydroxyethyl)nicotinonitrile dominates industrial applications, with a global production forecast of 5–7% annual growth (2016–2020) due to demand in polymer and agrochemical sectors .

Biological Activity

2-(Isopropylamino)nicotinonitrile, known for its diverse biological activities, has gained attention in medicinal chemistry and pharmacology. This compound, with the CAS number 28721-27-9, is a derivative of nicotinonitrile that exhibits potential therapeutic effects across various biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The isopropylamino group enhances its lipophilicity, facilitating better membrane penetration and receptor binding.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study indicated that the compound showed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate efficacy compared to standard antibiotics.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including PC-3 (prostate cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer). The IC₅₀ values for these cell lines were reported as follows:

| Cell Line | IC₅₀ (µM) |

|---|---|

| PC-3 | 17.5 - 29.31 |

| NCI-H460 | 15.42 - 27.54 |

| HeLa | 14.62 - 25.73 |

These findings indicate that the compound possesses promising anticancer activity, warranting further exploration in drug development.

3. Neuropharmacological Effects

Preliminary studies suggest that this compound may have neuropharmacological effects, potentially acting as a cognitive enhancer or anxiolytic agent. This is attributed to its interaction with nicotinic acetylcholine receptors, which play a crucial role in cognitive function and mood regulation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against a panel of pathogenic bacteria. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above the MIC threshold.

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer properties of the compound on human cancer cell lines. The results demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.